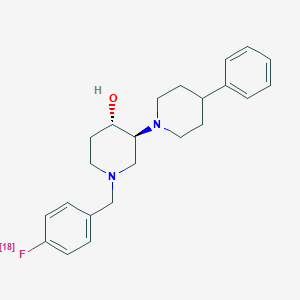

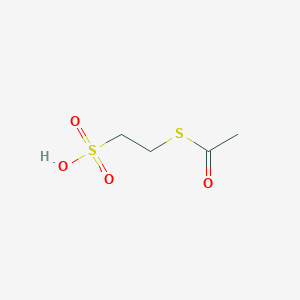

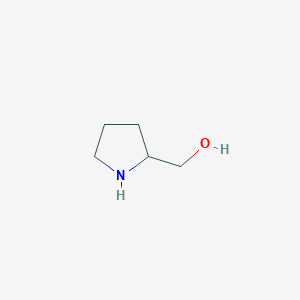

![molecular formula C16H27NO6 B129442 [(7S,8S)-7-羟基-4-氧化-5,6,7,8-四氢-3H-吡咯并[1,2-a]吡啶-4-鎓-1-基]甲基 2-羟基-2-(1-甲氧基乙基)-3-甲基丁酸酯 CAS No. 6209-65-0](/img/structure/B129442.png)

[(7S,8S)-7-羟基-4-氧化-5,6,7,8-四氢-3H-吡咯并[1,2-a]吡啶-4-鎓-1-基]甲基 2-羟基-2-(1-甲氧基乙基)-3-甲基丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Heliotrine n-oxide is a citraconoyl group.

科学研究应用

毒理学和风险评估

天葵素N-氧化物是一种吡咯烷生物碱 (PA),以其存在于某些植物物种中和潜在的毒性而闻名。 它用于毒理学研究,以了解当牲畜和人类食用含有这种化合物的植物时,它对他们的风险。 研究表明,天葵素N-氧化物与其他PA(如欧洲素-N-氧化物和毛叶千里光素-N-氧化物)一起,可以在植物中以高浓度存在,从而导致不同物种之间的比较风险评估 .

药理学

在药理学研究中,天葵素N-氧化物作为一种模型化合物,用于研究PA的作用机制。 它的遗传毒性和致癌性尤其引人注目,因为它们有助于了解暴露于这些化合物如何导致健康问题。 研究通常集中在天葵素N-氧化物发挥其作用的代谢途径上,包括形成可与DNA和蛋白质结合的反应性代谢物 .

分析化学

天葵素N-氧化物用于开发检测食品和草药产品中PA的分析方法。 由于其毒性,需要灵敏且准确的方法来测量其存在和浓度。 液相色谱-质谱 (LC-MS) 等技术用于量化复杂基质中的天葵素N-氧化物和其他PA .

环境科学

研究天葵素N-氧化物在环境中的分布和持久性,以了解其对生态系统的影响。 研究人员调查这种化合物以及其他PA如何污染水源和土壤,可能影响野生动物和植物生长。 该化合物在各种环境条件下的稳定性也是研究的主题 .

农业

在农业中,了解饲料植物中天葵素N-氧化物的存在对于预防牲畜中的PA中毒至关重要。 目前正在进行有关培育和种植PA含量较低的植物品种的研究,天葵素N-氧化物是这些植物毒性潜力的关键指标 .

食品安全

在食品安全领域,监测天葵素N-氧化物以防止PA污染食物链。 研究重点是PA从受污染饲料转移到动物源性食品(如牛奶、肉类和鸡蛋)中。 制定天葵素N-氧化物在食品中的最大残留限量是保护消费者健康的监管工作的一部分 .

药物化学

尽管有毒,天葵素N-氧化物的独特结构使其在药物化学中引起人们的兴趣。 研究人员探索其作为开发新的治疗剂的先导化合物的潜力,特别是针对遗传毒性可能在治疗中起作用的疾病 .

化学教育

天葵素N-氧化物在化学教育中被用作案例研究,用于教授天然产物化学、立体化学以及手性在生物活性中的重要性。 它复杂的结构挑战学生理解原子的三维排列及其对生物相互作用的影响 .

作用机制

Target of Action

Heliotrine N-oxide, also known as [(7S,8S)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate, primarily targets DNA . It leads to the formation of pyrrolic DNA adducts , which are segments of DNA bound to a cancer-causing chemical .

Mode of Action

The compound interacts with DNA to form pyrrolic DNA adducts . This process could be the start of a cancerous cell, or carcinogenesis . The formation of these adducts is a potential initiation of pyrrolizidine alkaloid-induced liver tumors in vivo .

Biochemical Pathways

Heliotrine N-oxide affects the biochemical pathways involved in DNA replication and repair . The formation of pyrrolic DNA adducts can disrupt these pathways, potentially leading to mutations and the initiation of tumor growth .

Pharmacokinetics

It’s known that pyrrolizidine alkaloids, the class of compounds to which heliotrine n-oxide belongs, can produce significant toxicity in mammals when administered in single oral doses .

Result of Action

The primary molecular and cellular effect of Heliotrine N-oxide’s action is the formation of pyrrolic DNA adducts . This can lead to DNA damage, potentially initiating the development of liver tumors .

属性

CAS 编号 |

6209-65-0 |

|---|---|

分子式 |

C16H27NO6 |

分子量 |

329.39 g/mol |

IUPAC 名称 |

[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C16H27NO6/c1-10(2)16(20,11(3)22-4)15(19)23-9-12-5-7-17(21)8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16?,17?/m1/s1 |

InChI 键 |

QSTHEUSPIBEICI-YGYDXHTPSA-N |

SMILES |

CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |

手性 SMILES |

C[C@H](C(C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)OC |

规范 SMILES |

CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |

同义词 |

(2S)-2-Hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic Acid [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl Ester; _x000B_[1S-[1α,7[R*(S*)],7aα]]-2-Hydroxy-2-(1-methoxyethyl)-3-methylbutanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of Heliotrine N-oxide?

A1: Heliotrine N-oxide is a pyrrolizidine alkaloid (PA) primarily found in plants belonging to the genus Heliotropium within the Boraginaceae family. Several studies have isolated Heliotrine N-oxide from various Heliotropium species, including Heliotropium transoxanum [], Heliotropium ramosissimum [], and Heliotropium europaeum [, ].

Q2: Why are researchers interested in studying Heliotrine N-oxide?

A2: Heliotrine N-oxide has garnered scientific interest due to its potential antitumor activity [, ]. Early studies suggest that, unlike other pyrrolizidine alkaloids, Heliotrine N-oxide might not require conversion to its free base form (heliotrine) to exert antitumor effects [].

Q3: How can researchers quantify Heliotrine N-oxide in biological samples?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) has proven effective in quantifying Heliotrine N-oxide in biological samples like blood and urine [, ]. This method involves derivatizing Heliotrine N-oxide, often using trimethylsilylation, to enhance its volatility and detectability [, ]. Heliotrine N-oxide can form two distinct trimethylsilyl derivatives, offering flexibility in analytical methods [, ].

Q4: Is Heliotrine N-oxide used as an internal standard in analytical chemistry?

A4: Yes, Heliotrine N-oxide serves as an internal standard for quantifying other pyrrolizidine alkaloids, such as indicine N-oxide, in biological samples [, ]. Its similar chemical structure and derivatization behavior to indicine N-oxide make it a suitable internal standard for accurate and precise measurements [, ].

Q5: Beyond its potential medicinal uses, has Heliotrine N-oxide been implicated in any other biological processes?

A5: Research has revealed that the Arctiid moth, Creatonotos transiens, can metabolize ingested 7S-heliotrine into 7R-heliotrine N-oxide []. This metabolic conversion is particularly intriguing because 7R-heliotrine is believed to be a direct precursor to the pheromone R(-)-hydroxydanaidal in this moth species [].

Q6: What is the significance of quantifying Heliotrine N-oxide in honey?

A6: The presence of Heliotrine N-oxide in honey raises concerns due to the potential toxicity of pyrrolizidine alkaloids to humans []. Studies have detected Heliotrine N-oxide, albeit in low concentrations, in honey samples, primarily originating from Echium species, which are known to produce pyrrolizidine alkaloids []. This finding underscores the importance of monitoring pyrrolizidine alkaloid levels in food products to ensure consumer safety [].

Q7: How do researchers assess the potential risks associated with exposure to Heliotrine N-oxide and other pyrrolizidine alkaloids?

A7: Risk assessment for Heliotrine N-oxide and other pyrrolizidine alkaloids often involves determining the alkaloid profile and concentration in plants []. For example, a study analyzed the pyrrolizidine alkaloid content in three Heliotropium species (H. europaeum, H. rotundifolium, and H. suaveolens) to assess their relative toxicity using interim relative potency (iREP) factors []. This approach considers structural features and toxicity data to evaluate the potential risks associated with exposure to these alkaloids [].

Q8: What are the implications of varying Heliotrine N-oxide levels in different plant parts?

A8: Research indicates that the distribution of Heliotrine N-oxide within a plant is not uniform. For instance, in the study examining three Heliotropium species, flowers generally contained higher concentrations of pyrrolizidine alkaloids, including Heliotrine N-oxide, compared to roots or leaves []. This variation emphasizes the need to consider the specific plant part when assessing potential risks associated with pyrrolizidine alkaloid exposure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

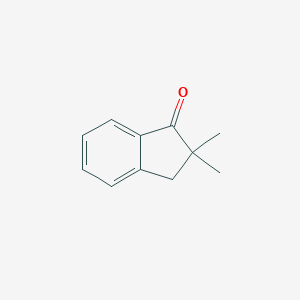

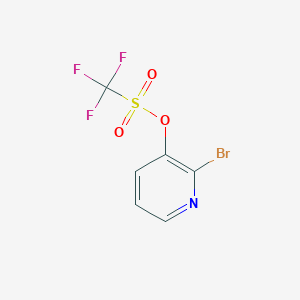

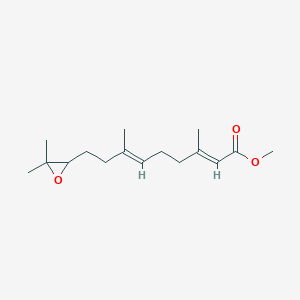

![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)